

Application Notes and Protocols for Rh₂(TPA)₄ Catalyzed Cyclopropanation

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Compound of Interest

Compound Name: Rh₂(TPA)₄

Cat. No.: B7839965

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These application notes provide a comprehensive overview and detailed protocols for the use of dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] as a catalyst in cyclopropanation reactions. The sterically demanding nature of the triphenylacetate ligands makes Rh₂(TPA)₄ a uniquely effective catalyst for achieving high diastereoselectivity in the cyclopropanation of alkenes with diazo compounds, particularly α -alkyl- α -diazoesters. This protocol is of significant interest for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction

Rhodium-catalyzed cyclopropanation is a powerful synthetic method for the formation of three-membered carbocyclic rings. The reaction proceeds through the formation of a transient rhodium carbene intermediate upon reaction of a diazo compound with a rhodium(II) catalyst. This intermediate then undergoes a cycloaddition reaction with an alkene to yield the desired cyclopropane.

A significant challenge in the cyclopropanation of alkenes with α -alkyl- α -diazoesters is the competing β -hydride elimination pathway. The unique steric bulk of the triphenylacetate (TPA) ligands in Rh₂(TPA)₄ effectively suppresses this undesired side reaction, leading to higher yields and selectivities of the cyclopropane product.^{[1][2]} Furthermore, the steric environment created by the TPA ligands imparts a high degree of diastereoselectivity in the cyclopropanation reaction.^{[1][2][3]}

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for $\text{Rh}_2(\text{TPA})_4$ -catalyzed cyclopropanation involves the following key steps:

- Catalyst Activation: The diazo compound coordinates to the axial site of the dirhodium catalyst.
- Carbene Formation: Dinitrogen is eliminated to form a rhodium-carbene intermediate.
- Cyclopropanation: The alkene approaches the carbene, and the cyclopropane ring is formed in a concerted, asynchronous step.

The high diastereoselectivity observed with the $\text{Rh}_2(\text{TPA})_4$ catalyst is attributed to the sterically demanding triphenylacetate ligands, which direct the approach of the alkene to the carbene intermediate in a way that minimizes steric interactions.^{[1][2]} This results in the preferential formation of one diastereomer.

Data Presentation

Catalyst Comparison in the Cyclopropanation of Styrene with Ethyl α -Diazopropionate

The choice of rhodium catalyst has a dramatic impact on the chemoselectivity and diastereoselectivity of the cyclopropanation reaction. The following table summarizes the performance of various dirhodium catalysts in the reaction between styrene and ethyl α -diazopropionate, highlighting the superior performance of $\text{Rh}_2(\text{TPA})_4$.

Entry	Catalyst	Yield (%)	Diastereomeric Ratio (dr)
1	Rh ₂ (OAc) ₄	<5	-
2	Rh ₂ (OPiv) ₄	45	42:58
3	Rh ₂ (O ₂ CCMe ₂ Ph) ₄	65	76:24
4	Rh ₂ (O ₂ CCMePh ₂) ₄	78	89:11
5	Rh ₂ (TPA) ₄	85	98:2

Data sourced from Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α -Alkyl- α -diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. *Organic Letters*, 10(14), 2987–2989. [\[1\]](#) [\[2\]](#)

Substrate Scope of Rh₂(TPA)₄ Catalyzed Cyclopropanation

Rh₂(TPA)₄ demonstrates a broad substrate scope, effectively catalyzing the cyclopropanation of various alkenes with α -alkyl- α -diazoesters. The reaction generally proceeds in high yield and with excellent diastereoselectivity.

Entry	Alkene	Diazoester	Product Yield (%)	Diastereomeric Ratio (dr)
1	Styrene	Ethyl α -diazopropionate	85	>95:5
2	4-Methylstyrene	Ethyl α -diazopropionate	82	>95:5
3	4-Methoxystyrene	Ethyl α -diazopropionate	88	>95:5
4	4-Chlorostyrene	Ethyl α -diazopropionate	79	>95:5
5	1,1-Diphenylethylene	Ethyl α -diazopropionate	91	-
6	Butyl vinyl ether	Ethyl α -diazopropionate	75	>95:5
7	3,4-Dihydro-2H-pyran	Ethyl α -diazopropionate	78	>95:5
8	Styrene	Ethyl α -diazobutanoate	89	>95:5

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Experimental Protocols

General Procedure for $\text{Rh}_2(\text{TPA})_4$ Catalyzed Cyclopropanation

This protocol provides a general method for the cyclopropanation of an alkene with an α -alkyl- α -diazoester using $\text{Rh}_2(\text{TPA})_4$ as the catalyst.

Materials:

- Dirhodium(II) tetrakis(triphenylacetate) $[\text{Rh}_2(\text{TPA})_4]$ (1 mol%)

- Alkene (1.0 mmol, 1.0 equiv)
- α -Alkyl- α -diazoester (1.2 mmol, 1.2 equiv)
- Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., hexanes)
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and magnetic stirrer

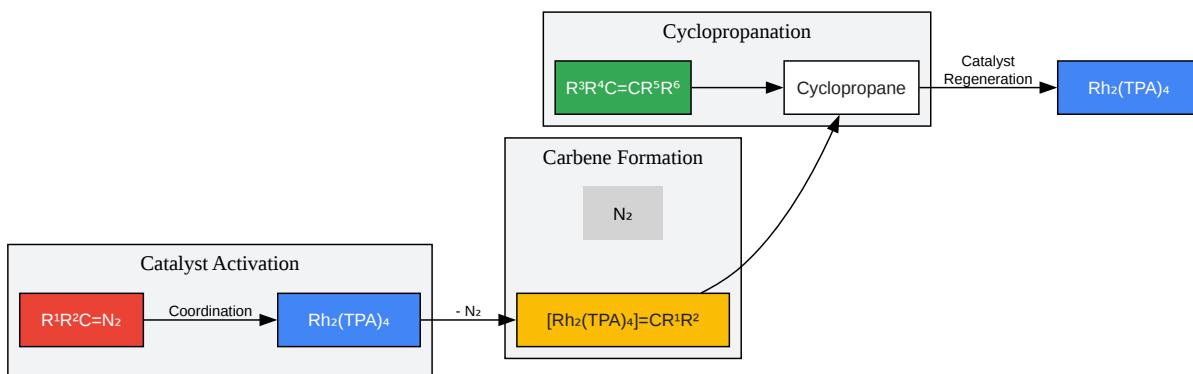
Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and anhydrous solvent (5 mL) under an inert atmosphere.
- Add the $\text{Rh}_2(\text{TPA})_4$ catalyst (0.01 mmol, 1 mol%) to the flask.
- Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C). Lower temperatures often improve diastereoselectivity and suppress β -hydride elimination.[1][2]
- In a separate syringe, dissolve the α -alkyl- α -diazoester (1.2 mmol) in the anhydrous solvent (2 mL).
- Slowly add the diazoester solution to the reaction mixture via a syringe pump over a period of 1-4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize the formation of side products.
- After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by exposing it to air.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.

Notes:

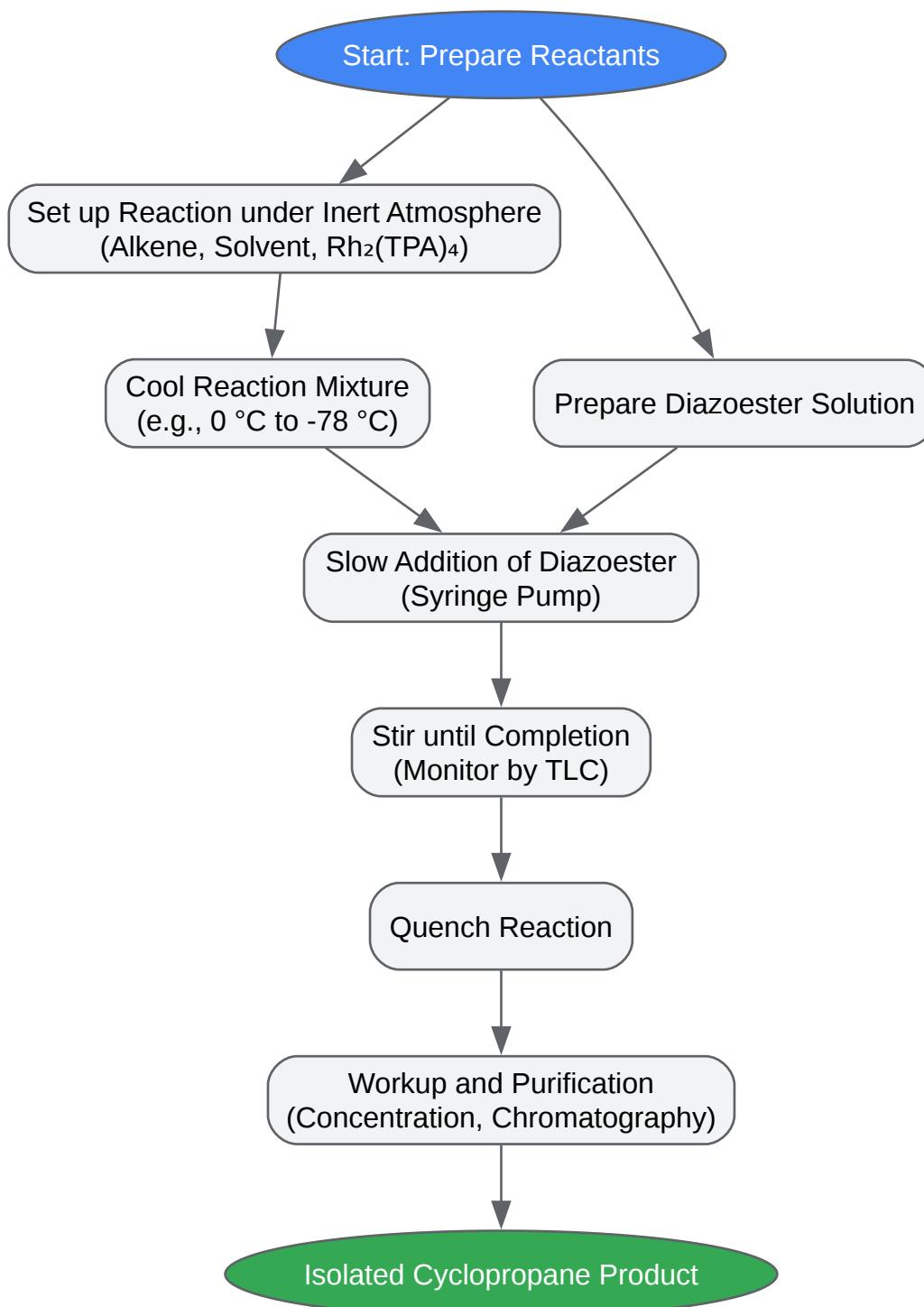
- The optimal temperature and addition time may vary depending on the specific substrates used.
- The use of freshly prepared diazo compounds is recommended for best results.
- All solvents should be anhydrous to prevent quenching of the catalyst and reactive intermediates.

Mandatory Visualizations

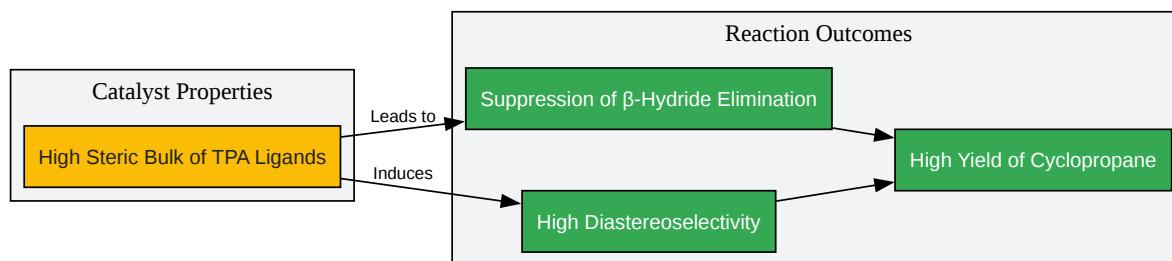


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Caption: Catalytic cycle of $\text{Rh}_2(\text{TPA})_4$ catalyzed cyclopropanation.

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Caption: General experimental workflow for Rh₂(TPA)₄ catalyzed cyclopropanation.



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Caption: Relationship between catalyst properties and reaction outcomes.

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References

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- 2. Rh-catalyzed Intermolecular Cyclopropanation with α -Alkyl- α -diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane synthesis [organic-chemistry.org]
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